molecular formula C22H24BrFN4O2 B12415253 Vandetanib-d4

Vandetanib-d4

Cat. No.: B12415253
M. Wt: 479.4 g/mol
InChI Key: UHTHHESEBZOYNR-OSEHSPPNSA-N
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Description

Vandetanib-d4 is a deuterated form of vandetanib, an orally available inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis. Vandetanib targets vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity . It is primarily used in the treatment of medullary thyroid cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: For instance, nitroimidazole-substituted 4-anilinoquinazoline derivatives of vandetanib have been synthesized by introducing a nitroimidazole group in the piperidine side chain and modifying the aniline moiety . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of vandetanib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Vandetanib undergoes various chemical reactions, including oxidation, reduction, and substitution. In vitro and in vivo phase I metabolic reactions include N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . These reactions are crucial for the metabolism and elimination of the compound from the body.

Common Reagents and Conditions: Common reagents used in the reactions of vandetanib include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include specific temperatures, pH levels, and solvents .

Major Products: The major products formed from the reactions of vandetanib include its metabolites, such as N-oxide and demethylated derivatives. These metabolites are often analyzed using techniques like liquid chromatography-mass spectrometry to understand the compound’s pharmacokinetics and pharmacodynamics .

Biological Activity

Vandetanib-d4 is a deuterated form of vandetanib, a multikinase inhibitor primarily used in the treatment of certain types of thyroid cancer and other solid tumors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

Vandetanib functions as an inhibitor of multiple receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibits angiogenesis by blocking VEGF signaling.
  • Epidermal Growth Factor Receptor (EGFR) : Disrupts cell proliferation and survival pathways.
  • RET Proto-Oncogene : Targets RET mutations commonly found in medullary thyroid carcinoma (MTC).

The compound exhibits selective inhibition with varying potency across different targets. For instance, it has an IC50 of approximately 110 nM for VEGFR3 and 500 nM for EGFR, while showing minimal activity against PDGFRβ and other kinases at concentrations above 10 μM .

Medullary Thyroid Carcinoma (MTC)

In a pivotal Phase III trial involving 331 patients with locally advanced or metastatic MTC, vandetanib demonstrated significant efficacy. The median progression-free survival (PFS) was substantially improved compared to placebo, with a hazard ratio (HR) of 0.46 (95% CI, 0.31 to 0.69; P < .001) indicating a nearly 54% reduction in the risk of disease progression .

Table 1: Clinical Trial Results for Vandetanib in MTC

ParameterVandetanib (300 mg/day)Placebo
Patients Progressed (%)37-
Median PFS (months)Not reached-
Objective Response Rate (%)Statistically significant-
Common Adverse Events (%)Diarrhea (56%)Diarrhea (26%)

Differentiated Thyroid Cancer

In the VERIFY study, vandetanib was assessed in patients with differentiated thyroid cancer (DTC) that was resistant to radioiodine therapy. The median PFS was reported as 10 months for the vandetanib group compared to 5.7 months for placebo (HR: 0.75; P = 0.080), although this did not achieve statistical significance .

Table 2: Efficacy Outcomes in Differentiated Thyroid Cancer

OutcomeVandetanib GroupPlacebo Group
Median PFS (months)10.05.7
Overall Survival (OS)Not significantly different-
Grade ≥3 Adverse Events (%)55.625.4

Safety Profile

The safety profile of vandetanib is characterized by a range of adverse effects that vary in severity:

  • Common Adverse Events : Diarrhea, rash, nausea, hypertension, and fatigue are frequently reported.
  • Serious Adverse Events : These include elevated liver enzymes and cardiac events.

In clinical trials, approximately 30% of patients required dose reductions due to adverse effects .

Table 3: Common Adverse Events Associated with Vandetanib

Adverse EventIncidence (%)
Diarrhea56
Rash45
Nausea33
Hypertension32

Case Studies

Several case studies highlight the real-world efficacy and safety of vandetanib:

  • Case Study on MTC : A patient with hereditary MTC treated with vandetanib showed a significant reduction in calcitonin levels and stable disease for over six months.
  • Combination Therapy : In a study combining docetaxel with vandetanib for recurrent ovarian cancer, the median overall survival was comparable to historical controls but with increased toxicity observed in the combination group .

Properties

Molecular Formula

C22H24BrFN4O2

Molecular Weight

479.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2

InChI Key

UHTHHESEBZOYNR-OSEHSPPNSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H]

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Origin of Product

United States

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